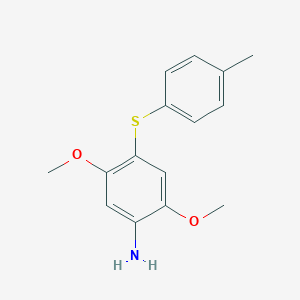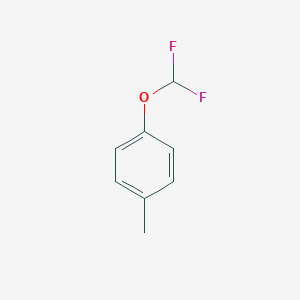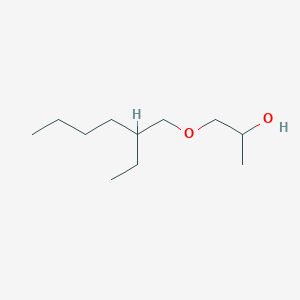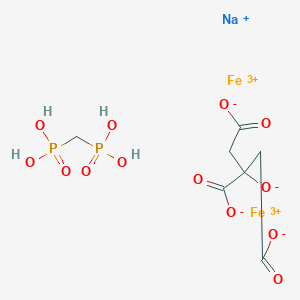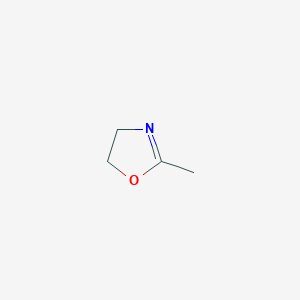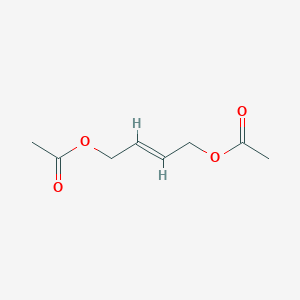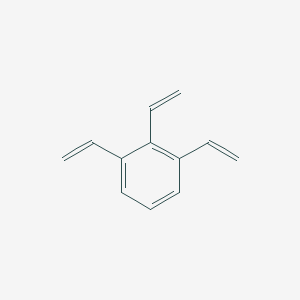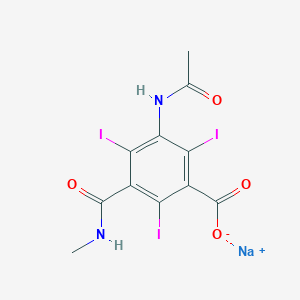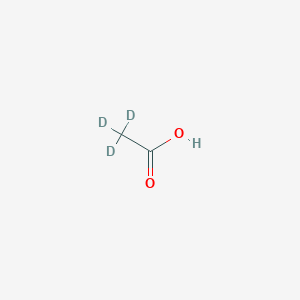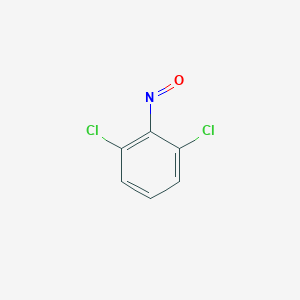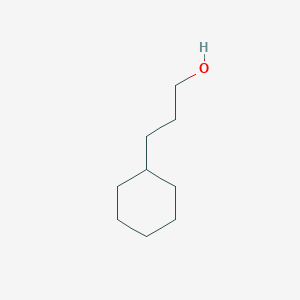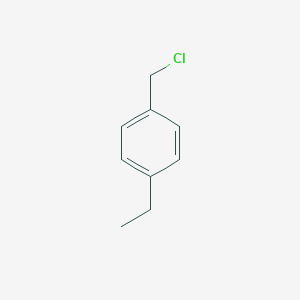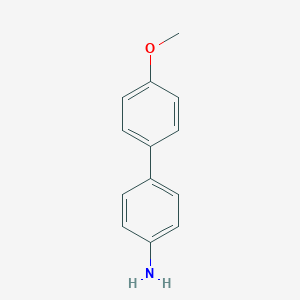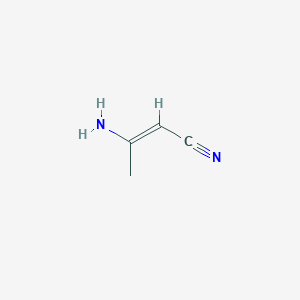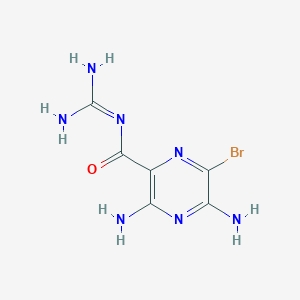
6-Bromoamiloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromoamiloride is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the Na+/H+ exchanger and has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 6-Bromoamiloride involves the inhibition of the Na+/H+ exchanger. This transporter is responsible for the exchange of sodium ions for protons across the plasma membrane. Inhibition of this transporter results in the accumulation of protons in the cytosol, leading to a decrease in intracellular pH. This decrease in pH has been shown to have various effects on cellular processes, including the regulation of cell proliferation and apoptosis.
Efectos Bioquímicos Y Fisiológicos
6-Bromoamiloride has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to inhibit the activity of the Na+/H+ exchanger in the kidney, leading to a decrease in sodium reabsorption and an increase in urine output. Additionally, 6-Bromoamiloride has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-Bromoamiloride in lab experiments is its specificity for the Na+/H+ exchanger. This allows for the selective inhibition of this transporter without affecting other transporters or ion channels. However, one limitation of using 6-Bromoamiloride is its relatively low potency compared to other Na+/H+ exchanger inhibitors. This may require higher concentrations of the compound to achieve the desired effect, which can increase the risk of non-specific effects.
Direcciones Futuras
There are several future directions for the use of 6-Bromoamiloride in scientific research. One area of interest is the role of the Na+/H+ exchanger in the regulation of intracellular pH in cancer cells. It has been shown that cancer cells have a higher intracellular pH than normal cells, and targeting the Na+/H+ exchanger may be a promising strategy for cancer therapy. Additionally, the use of 6-Bromoamiloride in combination with other inhibitors may provide a more potent and selective approach for targeting the Na+/H+ exchanger. Finally, the development of more potent and selective Na+/H+ exchanger inhibitors may provide a more effective tool for studying the role of this transporter in various physiological processes.
Métodos De Síntesis
The synthesis of 6-Bromoamiloride involves the reaction of 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxamide with N-bromosuccinimide. This reaction results in the formation of 6-Bromoamiloride as a white solid with a melting point of 270-272°C. The purity of the compound can be determined by high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
6-Bromoamiloride has been widely used in scientific research as a tool to study the Na+/H+ exchanger. It has been shown to inhibit the activity of this transporter and has been used to investigate its role in various physiological processes. For example, 6-Bromoamiloride has been used to study the role of the Na+/H+ exchanger in the regulation of intracellular pH, cell proliferation, and apoptosis.
Propiedades
Número CAS |
1136-94-3 |
|---|---|
Nombre del producto |
6-Bromoamiloride |
Fórmula molecular |
C6H8BrN7O |
Peso molecular |
274.08 g/mol |
Nombre IUPAC |
3,5-diamino-6-bromo-N-(diaminomethylidene)pyrazine-2-carboxamide |
InChI |
InChI=1S/C6H8BrN7O/c7-2-4(9)13-3(8)1(12-2)5(15)14-6(10)11/h(H4,8,9,13)(H4,10,11,14,15) |
Clave InChI |
BHMQVZXIGQOCNL-UHFFFAOYSA-N |
SMILES |
C1(=C(N=C(C(=N1)Br)N)N)C(=O)N=C(N)N |
SMILES canónico |
C1(=C(N=C(C(=N1)Br)N)N)C(=O)N=C(N)N |
Otros números CAS |
1136-94-3 |
Sinónimos |
6-bromoamiloride N-amidino-3,5-diamino-6-bromopyrazinecarboxamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



